Z-Ser(Tos)-Ome
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Overview
Description
Methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a sulfonyloxy group and a phenylmethoxycarbonylamino group attached to a propanoate backbone. These structural elements contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ser(Tos)-Ome typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group, such as a carbamate.
Formation of the Sulfonyloxy Group: The protected amino compound is then reacted with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonyloxy group.
Coupling Reaction: The intermediate is then coupled with a suitable ester, such as methyl propanoate, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyloxy group can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of carboxylic acids.
Scientific Research Applications
Methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Z-Ser(Tos)-Ome involves its interaction with specific molecular targets. The sulfonyloxy group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. The phenylmethoxycarbonylamino group can also interact with proteins and enzymes, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-{[(4-methylphenyl)sulfonyl]oxy}-2-{[(4-methylphenyl)sulfonyl]oxy}methyl-1-pyrrolidinecarboxylate
- 1-(4-methylphenyl)sulfonyloxy-2,4-dinitro-benzene
Uniqueness
Methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXRGXCDVQIKS-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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